![molecular formula C24H34O3 B14285382 6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol CAS No. 136760-84-4](/img/structure/B14285382.png)
6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}hexan-1-ol is an organic compound that features a biphenyl core with hexyloxy and hexan-1-ol substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}hexan-1-ol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of Hexyloxy Group: The hexyloxy group is introduced via an etherification reaction, where a hexyloxy substituent is attached to the biphenyl core.
Attachment of Hexan-1-ol: The final step involves the attachment of the hexan-1-ol group through an etherification reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for 6-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}hexan-1-ol may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
6-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}hexan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
6-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}hexan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 6-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}hexan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s biphenyl core allows it to engage in π-π interactions with aromatic residues in proteins, while the hexyloxy and hexan-1-ol groups can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(hexyloxy)-1,1’-biphenyl: Similar biphenyl core with hexyloxy substituents.
6-((4’-Cyano-[1,1’-biphenyl]-4-yl)oxy)hexyl acrylate: Contains a biphenyl core with cyano and acrylate groups.
Uniqueness
6-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}hexan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both hexyloxy and hexan-1-ol groups allows for versatile interactions and applications in various fields.
Eigenschaften
CAS-Nummer |
136760-84-4 |
|---|---|
Molekularformel |
C24H34O3 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
6-[4-(4-hexoxyphenyl)phenoxy]hexan-1-ol |
InChI |
InChI=1S/C24H34O3/c1-2-3-4-8-19-26-23-14-10-21(11-15-23)22-12-16-24(17-13-22)27-20-9-6-5-7-18-25/h10-17,25H,2-9,18-20H2,1H3 |
InChI-Schlüssel |
XXELIGIWYKNESB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


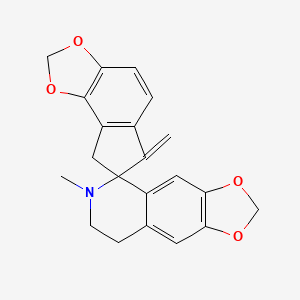
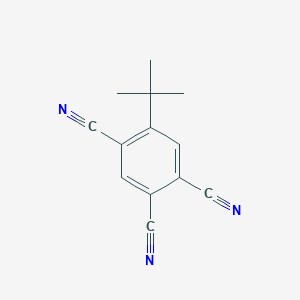

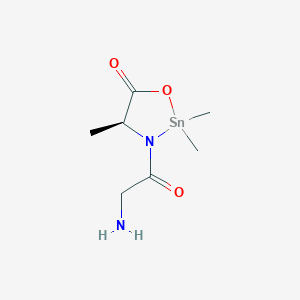
![1-[(3-Phenoxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285353.png)
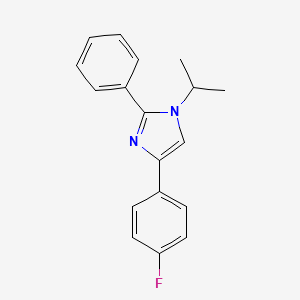
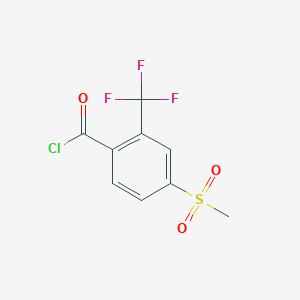
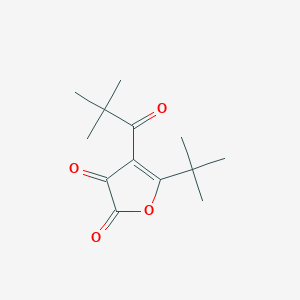
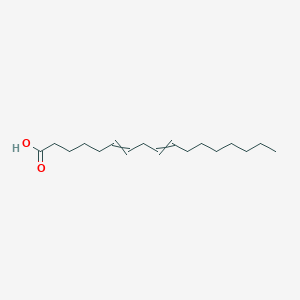

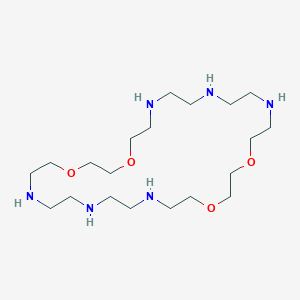
![2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14285403.png)
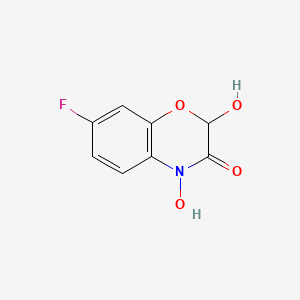
![2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol](/img/structure/B14285416.png)
